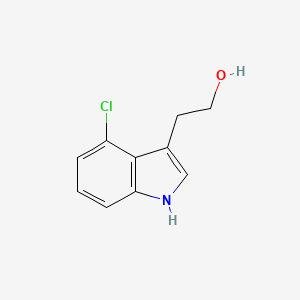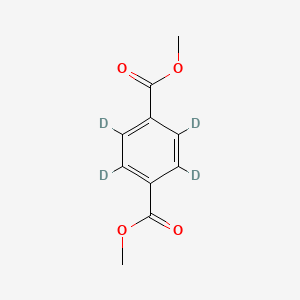
三异丙基硅氧基甲基氯
描述
(Triisopropylsiloxy)methyl chloride, also known as (chloromethoxy)triisopropylsilane, is a chemical compound with the molecular formula C10H23ClOSi and a molecular weight of 222.83 g/mol . It is a clear, colorless liquid commonly used in organic synthesis, particularly as a protecting group for hydroxyl functionalities in various chemical reactions .
科学研究应用
(Triisopropylsiloxy)methyl chloride has a wide range of applications in scientific research:
作用机制
Target of Action
(Triisopropylsiloxy)methyl chloride, also known as TOMCl, is primarily used as a protecting group in the synthesis of RNA oligonucleotides . Its primary target is the 2’-hydroxyl group in the ribose sugar of the RNA molecule .
Mode of Action
TOMCl acts by attaching to the 2’-hydroxyl group of the ribose sugar in RNA, thereby protecting it from unwanted reactions during the synthesis process . This protection is crucial for the successful synthesis of RNA oligonucleotides. The protection can be removed later by the application of fluoride ions .
Biochemical Pathways
It plays a crucial role in theRNA oligonucleotide synthesis pathway by protecting the 2’-hydroxyl group and ensuring the correct formation of the RNA molecule .
Pharmacokinetics
ItsADME properties would likely depend on factors such as its concentration, the specific conditions under which it is used, and the presence of other substances in the reaction mixture .
Result of Action
The primary result of TOMCl’s action is the successful synthesis of RNA oligonucleotides with the correct sequence and structure . By protecting the 2’-hydroxyl group, TOMCl helps to prevent unwanted side reactions and ensure that the RNA molecule is synthesized correctly .
Action Environment
The action of TOMCl is influenced by various environmental factors. For instance, it is typically used in an inert atmosphere and stored in a freezer under -20°C . These conditions help to maintain the stability and efficacy of TOMCl. Furthermore, the reaction conditions, such as temperature and pH, can also impact the effectiveness of TOMCl .
生化分析
Biochemical Properties
(Triisopropylsiloxy)methyl chloride plays a significant role in biochemical reactions, primarily as a protecting group for RNA oligonucleotide synthesis . It interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it is used to protect the hydroxyl groups of ribonucleotides during the synthesis of RNA oligonucleotides. The interaction between (Triisopropylsiloxy)methyl chloride and these biomolecules is typically covalent, forming stable silyl ether bonds that prevent unwanted side reactions during the synthesis process .
Cellular Effects
The effects of (Triisopropylsiloxy)methyl chloride on cellular processes are primarily related to its role as a protecting group in nucleic acid synthesis. By protecting the hydroxyl groups of ribonucleotides, it ensures the accurate and efficient synthesis of RNA oligonucleotides, which are crucial for various cellular functions, including gene expression and regulation . Additionally, (Triisopropylsiloxy)methyl chloride may influence cell signaling pathways and cellular metabolism by modulating the availability and activity of specific nucleotides and their derivatives .
Molecular Mechanism
At the molecular level, (Triisopropylsiloxy)methyl chloride exerts its effects through the formation of covalent bonds with hydroxyl groups on ribonucleotides. This interaction prevents the nucleotides from participating in unwanted side reactions, thereby ensuring the fidelity of RNA synthesis . The compound’s ability to form stable silyl ether bonds is a key aspect of its mechanism of action, as it provides a temporary protective barrier that can be removed under specific conditions to reveal the functional groups needed for subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Triisopropylsiloxy)methyl chloride can change over time due to factors such as stability and degradation. The compound is generally stable under inert conditions but may degrade when exposed to moisture or other reactive substances . Long-term studies have shown that (Triisopropylsiloxy)methyl chloride can maintain its protective function for extended periods, provided it is stored and handled correctly . Degradation products may form over time, potentially affecting the efficiency of RNA synthesis and other biochemical processes .
Dosage Effects in Animal Models
The effects of (Triisopropylsiloxy)methyl chloride in animal models vary with different dosages. At low doses, the compound effectively protects nucleotides without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular stress or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which (Triisopropylsiloxy)methyl chloride can be used safely and effectively .
Metabolic Pathways
(Triisopropylsiloxy)methyl chloride is involved in metabolic pathways related to nucleic acid synthesis and modification. It interacts with enzymes such as ribonucleases and polymerases, which are responsible for the synthesis and degradation of RNA . The compound’s role in these pathways is primarily protective, ensuring that nucleotides are available for incorporation into RNA molecules without undergoing unwanted side reactions . This interaction can affect metabolic flux and the levels of specific metabolites involved in nucleic acid metabolism .
Transport and Distribution
Within cells and tissues, (Triisopropylsiloxy)methyl chloride is transported and distributed through passive diffusion and active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its protective function and overall efficacy in biochemical reactions .
Subcellular Localization
(Triisopropylsiloxy)methyl chloride is primarily localized in the cytoplasm, where it interacts with ribonucleotides and other biomolecules involved in RNA synthesis . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its protective function, as it ensures that the compound is available where it is needed most during nucleic acid synthesis .
准备方法
Synthetic Routes and Reaction Conditions
(Triisopropylsiloxy)methyl chloride can be synthesized through several methods. One common route involves the reaction of triisopropylsilanol with paraformaldehyde and hydrogen chloride. The reaction is typically carried out at low temperatures (-10 to 0°C) to ensure the stability of the intermediate products . The crude product is then purified through vacuum distillation to obtain high-purity (triisopropylsiloxy)methyl chloride .
Industrial Production Methods
In industrial settings, the production of (triisopropylsiloxy)methyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(Triisopropylsiloxy)methyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding (triisopropylsiloxy)methyl derivatives .
Common Reagents and Conditions
Common reagents used in reactions with (triisopropylsiloxy)methyl chloride include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions with (triisopropylsiloxy)methyl chloride are (triisopropylsiloxy)methyl ethers, amines, and thiols, depending on the nucleophile used in the reaction .
相似化合物的比较
(Triisopropylsiloxy)methyl chloride can be compared with other similar compounds used as protecting groups in organic synthesis:
(Trimethylsilyl)ethoxymethyl chloride: Another protecting group for hydroxyl functionalities, but with different stability and reactivity profiles.
tert-Butyldimethylsilyl chloride: Commonly used for protecting alcohols, offering higher stability but requiring harsher conditions for removal.
Trityl chloride: Used for protecting alcohols and amines, providing high stability but requiring acidic conditions for removal.
(Triisopropylsiloxy)methyl chloride is unique in its balance of stability and ease of removal, making it a versatile protecting group in various synthetic applications .
属性
IUPAC Name |
chloromethoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFQLUYDBIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585022 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217300-17-9 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)



![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)


